2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the presence of the nitroimidazole moiety, which is known for its biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could have potential applications in pharmaceuticals or other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with ethyl 2-oxo-2H-chromene-3-carboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water or aqueous ethanol.
Major Products Formed
Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylic acid.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular structures, leading to antimicrobial or anticancer effects . The chromene moiety may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Coumarin Derivatives: Compounds with a chromene structure that exhibit various biological activities, including anticoagulant and anticancer properties.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate is unique due to the combination of the nitroimidazole and chromene moieties in a single molecule. This structural feature may enhance its biological activity and provide a broader spectrum of applications compared to individual nitroimidazole or chromene derivatives.
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c1-10-17-9-14(19(22)23)18(10)6-7-24-15(20)12-8-11-4-2-3-5-13(11)25-16(12)21/h2-5,8-9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYKQLOPQCXLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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